molecular formula C10H14N2O B1501813 3-(Pyrrolidin-3-yloxy)aniline CAS No. 853213-27-1

3-(Pyrrolidin-3-yloxy)aniline

Cat. No.: B1501813
CAS No.: 853213-27-1
M. Wt: 178.23 g/mol
InChI Key: MSSAFEKOQVIRFC-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yloxy)aniline is a substituted aniline derivative featuring a pyrrolidine ring linked via an oxygen atom at the meta-position of the aromatic amine. Pyrrolidine-containing compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. The oxygen bridge in 3-(Pyrrolidin-3-yloxy)aniline may enhance solubility and electronic effects compared to direct pyrrolidinyl substitution .

Properties

IUPAC Name

3-pyrrolidin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAFEKOQVIRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695760, DTXSID801301120
Record name 3-[(Pyrrolidin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Pyrrolidinyloxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-07-2, 853213-27-1
Record name 3-(3-Pyrrolidinyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Pyrrolidin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Pyrrolidinyloxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Pyrrolidin-3-yloxy)aniline, also known as N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and applications in various fields.

Chemical Structure and Properties

The molecular formula of 3-(pyrrolidin-3-yloxy)aniline is C14H23ClN2O, with a molecular weight of approximately 270.80 g/mol. The compound consists of a pyrrolidinyl group attached to an aniline structure, which enhances its solubility and reactivity in biological systems.

Synthesis Methods

Several methods have been developed for the synthesis of 3-(pyrrolidin-3-yloxy)aniline:

  • Ultrasound-assisted synthesis : This method employs ultrasound to promote the reaction, resulting in a cleaner and faster synthesis process.
  • Nucleophilic substitution reactions : Common reagents include sodium hydroxide or potassium tert-butoxide, which facilitate the formation of various substituted derivatives.

Antimicrobial Activity

Research indicates that 3-(pyrrolidin-3-yloxy)aniline exhibits notable antimicrobial properties. It has been shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, which is crucial for treating infections resistant to conventional antibiotics . The compound's ability to disrupt bacterial biofilms enhances its therapeutic potential.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it displays selective inhibition of Janus kinase 3 (JAK3), a target for autoimmune diseases and certain cancers. The pyrrolidine analogs derived from this compound have demonstrated improved potency over other structural variants .

Structure-Activity Relationships (SAR)

The biological activity of 3-(pyrrolidin-3-yloxy)aniline can be attributed to its structural characteristics:

Compound NameStructural FeaturesBiological Activity
3-(Pyrrolidin-3-yloxy)anilinePyrrolidinyl group + AnilineAntimicrobial, JAK3 inhibition
N,N-Diethyl-3-(piperidin-4-yloxy)anilinePiperidine instead of pyrrolidineDifferent receptor interaction profile
1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanoneChlorophenyl groupDifferent pharmacological activity

The presence of the pyrrolidinyl group is crucial for enhancing the biological activity and selectivity towards specific targets.

Case Studies

  • JAK Inhibition Study : A study demonstrated that the pyrrolidine analogs exhibited varying degrees of JAK inhibition, with one compound showing a 100-fold selectivity for JAK3 over JAK2. This selectivity is beneficial for minimizing side effects associated with broader kinase inhibition .
  • Antimicrobial Efficacy : A library of pyrrolidine derivatives was synthesized and tested against biofilm-forming bacteria. One lead compound exhibited synergistic effects when combined with vancomycin, reducing the minimum biofilm eradication concentration (MBEC) significantly .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent groups, influencing electronic, steric, and pharmacological profiles:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Source
3-(Pyrrolidin-3-yloxy)aniline Pyrrolidinyloxy C10H14N2O 178.23 (est.) Presumed intermediate in drug synthesis [Inferred]
3-chloro-4-(pyridin-3-yloxy)aniline Chloro, pyridinyloxy C11H8ClN2O 219.65 Potential kinase inhibitor scaffold
3-Methoxy-4-(1-pyrrolidinyl)aniline Methoxy, pyrrolidinyl C11H16N2O 192.26 Structural analog with altered substitution pattern
3-(Trifluoromethyl)aniline Trifluoromethyl C7H6F3N 161.12 Pharmaceutical intermediate (anti-inflammatory agents)
3-(Oxetan-3-yloxy)aniline Oxetanyloxy C9H11NO2 165.19 High polarity; used in fine chemical synthesis
3-(1,1,2,2-Tetrafluoroethoxy)aniline Tetrafluoroethoxy C8H5F4NO 207.13 Fluorinated building block for agrochemicals

Physicochemical and Pharmacological Properties

  • Solubility: Oxygen-linked substituents (e.g., oxetanyloxy, pyrrolidinyloxy) enhance hydrophilicity relative to non-polar groups like trifluoromethyl.
  • Biological Activity: Trifluoromethyl-substituted anilines are pivotal in antimicrobial and anti-inflammatory agents due to improved metabolic stability . Pyrrolidine-containing analogs may target enzymes like FLT3 kinases, as suggested by related diaminopyrimidine inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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